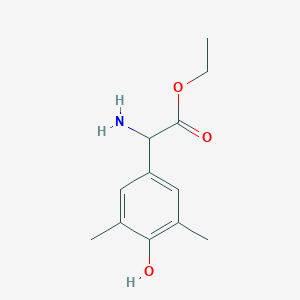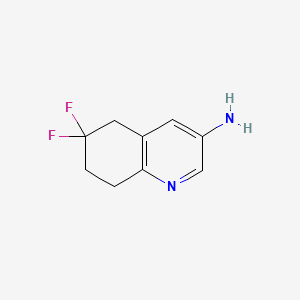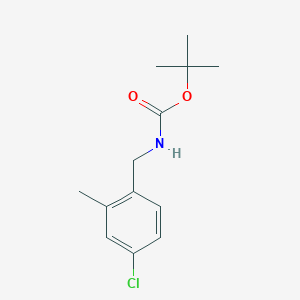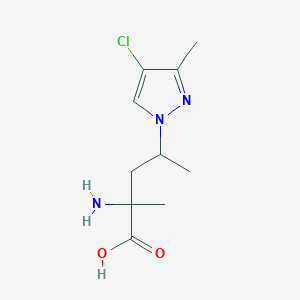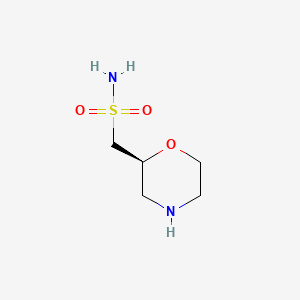amine](/img/structure/B15303270.png)
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine: is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine, often involves the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature. This reaction provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the reaction between tryptamine and flurbiprofen, applying N,N’-Dicyclohexylcarbodiimide as a coupling agent .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated indoles, nitroindoles, and sulfonated indoles.
Aplicaciones Científicas De Investigación
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .
Biology: They exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Medicine: Indole derivatives are used in the development of drugs for treating cancer, microbial infections, and other disorders .
Industry: They are used in the synthesis of dyes, agrochemicals, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Prepared by a reaction between tryptamine and flurbiprofen.
Uniqueness: 1-(5-fluoro-1H-indol-3-yl)propan-2-ylamine is unique due to the presence of the fluoro group on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C12H15FN2 |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
1-(5-fluoro-1H-indol-3-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14-2)5-9-7-15-12-4-3-10(13)6-11(9)12/h3-4,6-8,14-15H,5H2,1-2H3 |
Clave InChI |
AVSXONPGCTUQMU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


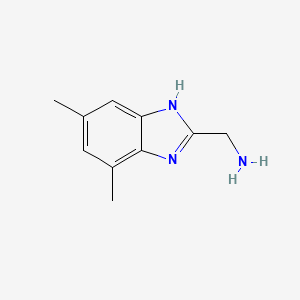
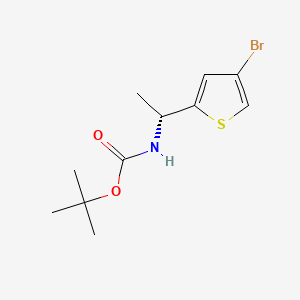
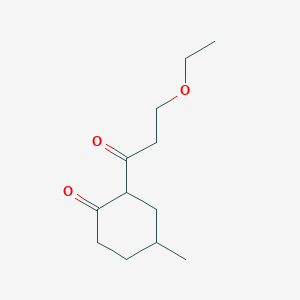
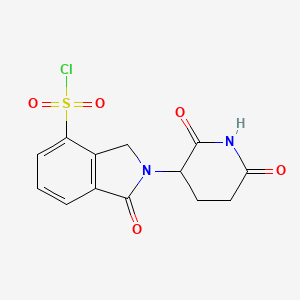

![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)
